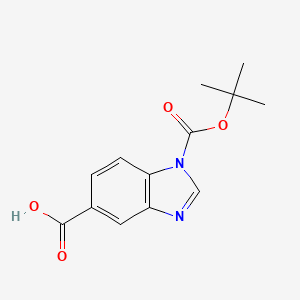![molecular formula C17H26N2O3 B1292060 1-Boc-4-[(2-methoxyphenyl)amino]piperidine CAS No. 501673-75-2](/img/structure/B1292060.png)
1-Boc-4-[(2-methoxyphenyl)amino]piperidine
Overview
Description
1-Boc-4-[(2-methoxyphenyl)amino]piperidine, also known as Boc-piperidine , belongs to the class of piperidine derivatives . Its chemical formula is C₁₇H₂₆N₂O₃ with a molecular weight of 306.4 g/mol . The compound features a piperidine ring substituted with a 2-methoxyphenyl group and a tert-butoxycarbonyl (Boc) protecting group.
Synthesis Analysis
- Cyclization of 1,2-diamine derivatives with sulfonium salts : The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields piperazinopyrrolidinones . Reaction with 2-bromoethyldiphenylsulfonium triflate : Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Molecular Structure Analysis
The molecular structure of 1-Boc-4-[(2-methoxyphenyl)amino]piperidine consists of a piperidine ring with a Boc protecting group and a methoxyphenyl substituent. The Boc group shields the amino functionality, making it a versatile intermediate for further transformations .
Scientific Research Applications
Synthesis of SIRT2 Inhibitors
“1-Boc-4-[(2-methoxyphenyl)amino]piperidine” can be used as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides , which can act as silent information regulator human type 2 (SIRT2) inhibitors . SIRT2 inhibitors have potential applications in the treatment of cancer, neurodegenerative diseases, and aging.
Preparation of Triazine Derivatives
This compound can also be used to synthesize piperidine-substituted triazine derivatives . Triazine derivatives have shown a wide range of biological activities including antimalarial, antimicrobial, anticancer, and anti-inflammatory effects.
Development of HIV-1 NNRTIs
“1-Boc-4-[(2-methoxyphenyl)amino]piperidine” can be employed in the synthesis of piperidinylamino-diarylpyrimidine (pDAPY) derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (HIV-1 NNRTIs) . NNRTIs are key components of highly active antiretroviral therapy (HAART) for the treatment of HIV.
Solid-Phase Synthesis of N-Substituted Piperidines
This compound is employed in a microwave-assisted solid-phase synthesis of N-substituted piperidines via direct annulation of primary amines with resin-bound dimesylates . N-substituted piperidines are found in a variety of pharmaceuticals and natural products.
Preparation of Protein Agonists or Antagonists
“1-Boc-4-[(2-methoxyphenyl)amino]piperidine” serves as a precursor in the preparation of a variety of different protein agonists or antagonists . These include Kinesin spindle protein inhibitors with potential anticancer activity, Orphan G-protein coupled receptor GPR119 agonist with antidiabetic potential, Pim-1 inhibitors, and Aspartic acid protease inhibitors.
Chemical Research and Development
Apart from these specific applications, “1-Boc-4-[(2-methoxyphenyl)amino]piperidine” is also used in general chemical research and development, serving as a building block in the synthesis of a wide range of chemical compounds .
properties
IUPAC Name |
tert-butyl 4-(2-methoxyanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-11-9-13(10-12-19)18-14-7-5-6-8-15(14)21-4/h5-8,13,18H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDDDIHAPKMQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001133084 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001133084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(o-Anisidino)-1-(tert-butoxycarbonyl)piperidine | |
CAS RN |
501673-75-2 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501673-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001133084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1292004.png)